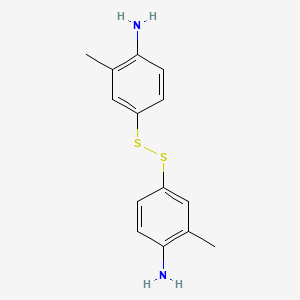
4,4'-Disulfanediylbis(2-methylaniline)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4’-Disulfanediylbis(2-methylaniline) is an organic compound characterized by the presence of two methylaniline groups connected via a disulfide bond
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Disulfanediylbis(2-methylaniline) typically involves the reaction of 2-methylaniline with sulfur or sulfur-containing reagents. One common method is the oxidative coupling of 2-methylaniline in the presence of an oxidizing agent such as iodine or hydrogen peroxide. The reaction conditions often include a solvent like acetic acid and a controlled temperature to ensure the formation of the disulfide bond.
Industrial Production Methods
Industrial production of 4,4’-Disulfanediylbis(2-methylaniline) may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
4,4’-Disulfanediylbis(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can break the disulfide bond, yielding two molecules of 2-methylaniline.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: 2-methylaniline.
Substitution: Various substituted derivatives of 4,4’-Disulfanediylbis(2-methylaniline).
Scientific Research Applications
4,4’-Disulfanediylbis(2-methylaniline) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological systems, particularly in redox reactions.
Medicine: Investigated for its potential therapeutic properties, including its role as an antioxidant.
Industry: Utilized in the production of polymers and other materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4,4’-Disulfanediylbis(2-methylaniline) involves its ability to undergo redox reactions The disulfide bond can be reduced to form thiol groups, which can then participate in further chemical reactions
Comparison with Similar Compounds
Similar Compounds
4,4’-Disulfanediyldianiline: Similar structure but without the methyl groups.
Bis(4-aminophenyl) disulfide: Another disulfide compound with different substituents on the aromatic rings.
Uniqueness
4,4’-Disulfanediylbis(2-methylaniline) is unique due to the presence of methyl groups on the aromatic rings, which can influence its chemical reactivity and physical properties. This makes it distinct from other disulfide compounds and can lead to different applications and behaviors in chemical reactions.
Properties
CAS No. |
88070-23-9 |
|---|---|
Molecular Formula |
C14H16N2S2 |
Molecular Weight |
276.4 g/mol |
IUPAC Name |
4-[(4-amino-3-methylphenyl)disulfanyl]-2-methylaniline |
InChI |
InChI=1S/C14H16N2S2/c1-9-7-11(3-5-13(9)15)17-18-12-4-6-14(16)10(2)8-12/h3-8H,15-16H2,1-2H3 |
InChI Key |
RCBDJCNMMCFWNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)SSC2=CC(=C(C=C2)N)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6a-Phenyl-1,1a,6,6a-tetrahydrocyclopropa[a]indene](/img/structure/B14403045.png)
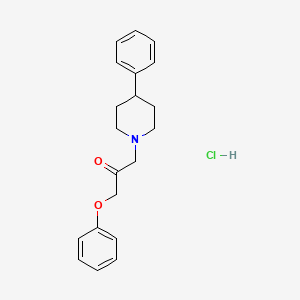
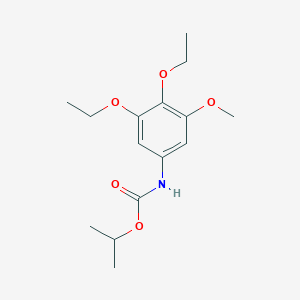
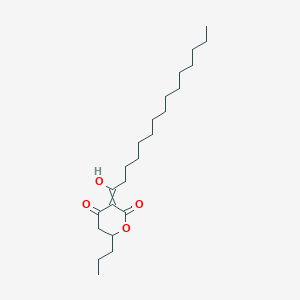
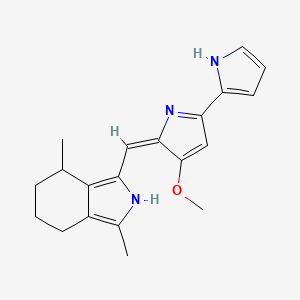
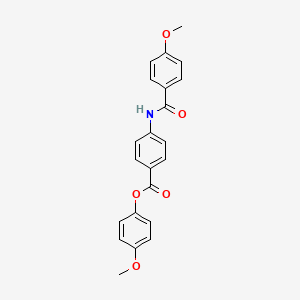

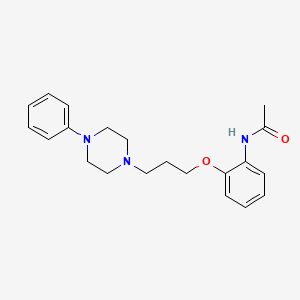
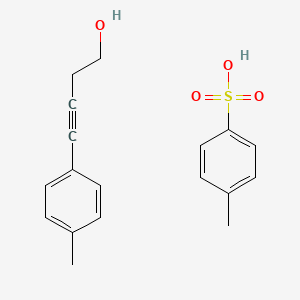

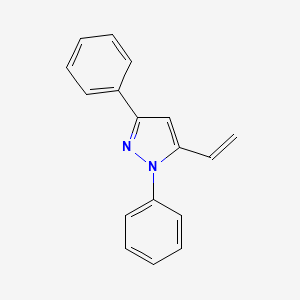
phosphanium perchlorate](/img/structure/B14403115.png)

![4-[2-(Butylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14403130.png)
